molecular formula C16H22F3N3O2 B5919022 2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine

2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine

Cat. No.: B5919022
M. Wt: 345.36 g/mol
InChI Key: IJOBZIJWMKELRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with tetramethyl groups and a nitro-trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Catalysts: Various metal catalysts like palladium, platinum.

Major Products

    Oxidation Products: Hydroxylamines.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2,2,6,6-tetramethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c1-14(2)8-11(9-15(3,4)21-14)20-12-6-5-10(16(17,18)19)7-13(12)22(23)24/h5-7,11,20-21H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOBZIJWMKELRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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